2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one
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Overview
Description
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine core with benzylideneamino substituents at the 2 and 6 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one typically involves the condensation of benzaldehyde with 2,6-diaminopyrimidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylideneamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its potential use as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(benzylideneamino)pyrimidine: Similar structure but with an additional benzylideneamino group at the 4 position.
2,6-Diaminopyrimidin-4-one: The precursor compound used in the synthesis of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one.
Benzylideneaminopyrimidine derivatives: Various derivatives with different substituents on the benzylideneamino groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N4O |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2,4-bis[(E)-benzylideneamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H14N4O/c23-17-11-16(19-12-14-7-3-1-4-8-14)21-18(22-17)20-13-15-9-5-2-6-10-15/h1-13H,(H,21,22,23)/b19-12+,20-13+ |
InChI Key |
HWQCRYLPLXEDLY-KVOOEGMKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=CC(=O)NC(=N2)/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=O)NC(=N2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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